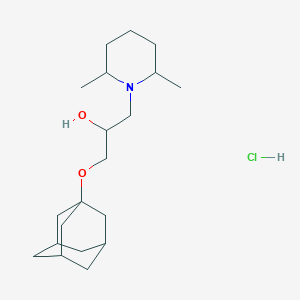
1-(ADAMANTAN-1-YLOXY)-3-(2,6-DIMETHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(ADAMANTAN-1-YLOXY)-3-(2,6-DIMETHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE is a synthetic compound known for its unique structure, which combines an adamantane moiety with a piperidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with adamantanol and 2,6-dimethylpiperidine.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, altering the compound’s properties.
Substitution: The adamantane and piperidine rings can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with potentially different biological activities.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Investigated for its potential as a neuroprotective agent.
- Studied for its interactions with biological membranes and proteins.
Medicine:
- Potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
- Explored as a candidate for drug development due to its ability to cross the blood-brain barrier.
Industry:
- Used in the development of novel materials with specific properties.
- Studied for its potential in the creation of advanced polymers and coatings.
Molecular Targets and Pathways:
- The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity.
- It may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease.
- The piperidine ring may interact with various enzymes, altering their activity and leading to neuroprotective effects.
Comparación Con Compuestos Similares
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Uniqueness:
- The combination of the adamantane moiety with a piperidine ring in 1-(ADAMANTAN-1-YLOXY)-3-(2,6-DIMETHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE provides unique structural and functional properties.
- Its ability to cross the blood-brain barrier and interact with specific molecular targets makes it a promising candidate for drug development.
Propiedades
IUPAC Name |
1-(1-adamantyloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c1-14-4-3-5-15(2)21(14)12-19(22)13-23-20-9-16-6-17(10-20)8-18(7-16)11-20;/h14-19,22H,3-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZISDMAXOTFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC23CC4CC(C2)CC(C4)C3)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,6-dimethylpyrimidin-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2483737.png)
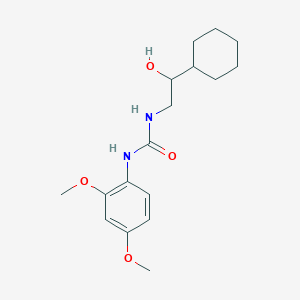
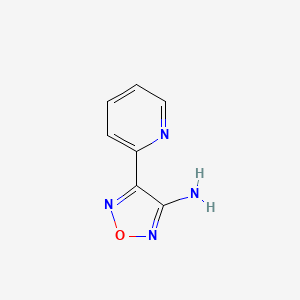
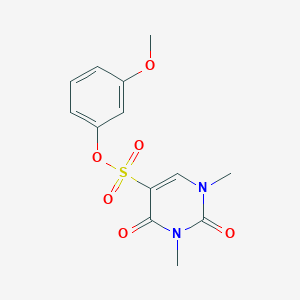
![2,5-dichloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2483743.png)
![N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483746.png)
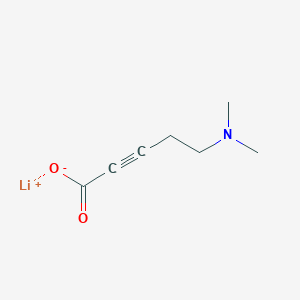
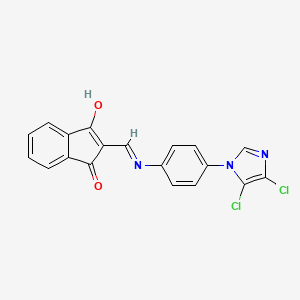
![Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483750.png)
![1-(4-fluorophenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea](/img/structure/B2483751.png)
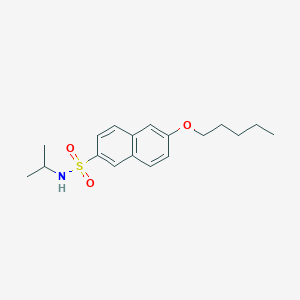
![2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2483754.png)

![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)
